Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-
Description
This compound features a benzamide scaffold with two distinct structural domains:
- Aminoalkyl side chain: The N-substituent includes a branched 3-methylbutyl chain bearing a dimethylamino group at position 2. This moiety enhances solubility and may facilitate interactions with enzymatic targets via hydrogen bonding or electrostatic interactions.
- Benzopyran-oxy-methyl group: The 4-position of the benzamide is substituted with a 4-methyl-2-oxo-2H-1-benzopyran (a coumarin derivative) linked via an oxymethyl group.
Properties
IUPAC Name |
N-[2-(dimethylamino)-3-methylbutyl]-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-16(2)22(27(4)5)14-26-25(29)19-8-6-18(7-9-19)15-30-20-10-11-21-17(3)12-24(28)31-23(21)13-20/h6-13,16,22H,14-15H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGMMWDNSQLQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCC(C(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzamide derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties. The compound Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- (CAS: 1016036-76-2) is a complex structure that has garnered attention for its potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 422.52 g/mol. The structure features a benzamide core substituted with a dimethylamino group and a benzopyran moiety, which is pivotal for its biological activity.
Antifungal Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant antifungal properties. For instance, a series of benzamides were synthesized and tested against various fungal strains:
| Compound | Fungal Strain | Inhibition Rate (%) at 50 mg/L |
|---|---|---|
| 7h | Botrytis cinerea | 90.5 |
| 7e | Alternaria solani | 50.0 |
| 7d | Sclerotinia sclerotiorum | 66.7 |
In these tests, compound 7h outperformed the standard fungicide fluxapyroxad, showcasing its potential as an effective antifungal agent .
Insecticidal Activity
The compound's larvicidal activity was also evaluated against mosquito larvae. The results indicated that certain derivatives showed high larvicidal effectiveness:
| Compound | Concentration (mg/L) | Death Rate (%) |
|---|---|---|
| 7a | 10 | 100 |
| 7b | 10 | 10 |
| 7c | 10 | 0 |
At a concentration of 10 mg/L, several compounds achieved complete mortality of mosquito larvae, suggesting their utility in pest control .
The biological activity of benzamide derivatives is often attributed to their ability to interact with specific biological targets within pathogens. For instance, the presence of the benzopyran moiety enhances the binding affinity to fungal enzymes involved in cell wall synthesis, leading to increased antifungal efficacy .
Case Studies
- Fungal Resistance : A study highlighted the effectiveness of compound 7h against resistant strains of Botrytis cinerea, indicating its potential role in integrated pest management strategies.
- Toxicity Assessment : Toxicological evaluations on zebrafish embryos revealed that while some derivatives exhibit potent biological activity, they also require careful assessment regarding their environmental impact and safety profiles .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Influence: The target benzamide's benzopyran core differs from benzofuranone () and benzoxazole (), which may alter target selectivity. Benzopyrans, common in coumarin derivatives, often exhibit anticoagulant or antioxidant activity, whereas benzofuranones are linked to HDAC inhibition . Triazine () and quinazoline () cores prioritize multi-target engagement due to their planar structures, contrasting with the benzamide's linear substituents.
Substituent Effects: The dimethylamino-butyl chain in the target compound parallels tertiary amines in and , which enhance solubility and membrane permeability. However, the branched alkyl chain in the target may reduce metabolic clearance compared to straight-chain analogs . Benzopyran-oxy-methyl vs. benzoxazole-oxy (): The benzopyran's fused oxygen ring may confer greater rigidity and redox activity compared to benzoxazole’s nitrogen-containing heterocycle, influencing binding to hydrophobic enzyme pockets .
Pharmacological and Physicochemical Properties
Mechanistic Insights:
- HDAC Inhibition: ’s benzofuranone derivative (IC₅₀ = 0.8 µM for HDAC6) suggests that the target benzamide’s benzopyran group may compete with benzofuranone’s ketone for zinc binding in HDAC active sites. However, steric hindrance from the oxymethyl linker could reduce potency .
- Anti-inflammatory Potential: ’s benzoxazoles inhibit LPS-induced TNF-α via NF-κB modulation. The target compound lacks the 4-amino-butanamide moiety critical for this activity, implying divergent mechanisms .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR verify regioselectivity of substituents (e.g., dimethylamino group at δ 2.2–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, ensuring no residual starting materials .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected within 1 ppm error) .
How do researchers resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
Discrepancies (e.g., unexpected H NMR splitting patterns) are addressed by:
- Multi-technique validation : Correlate NMR with IR (amide I band ~1650 cm) and X-ray crystallography .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts to identify misassignments .
- Isotopic labeling : N-labeled analogs clarify ambiguous NOE correlations in crowded spectral regions .
What safety protocols are critical when handling reagents in its synthesis?
Basic Research Question
- Hazard Analysis : Pre-reaction risk assessment for pyrophoric reagents (e.g., acyl chlorides) and toxic intermediates .
- Ventilation : Use fume hoods for volatile solvents (e.g., CHCN) and acid scavengers (e.g., NaHCO) to mitigate inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory during quenching exothermic reactions .
What computational methods predict the physicochemical properties of this benzamide derivative?
Advanced Research Question
- McGowan’s Volume (mcvol) : Estimates solubility in lipid membranes using fragment-based contributions .
- Critical Temperature (Tc) : Calculated via group contribution methods for phase behavior under high-pressure conditions .
- LogP : Predicted using software like ChemAxon or ACD/Labs to optimize pharmacokinetic properties .
How is the benzopyran moiety synthesized and integrated into the benzamide scaffold?
Basic Research Question
- Benzopyran synthesis : Cyclization of 7-hydroxy-4-methylcoumarin with α,β-unsaturated ketones under acidic conditions .
- Coupling : Mitsunobu reaction links the benzopyran oxygen to the methylbutyl chain, using DIAD/TPP as reagents .
What strategies improve yields in multi-step syntheses of this compound?
Advanced Research Question
- Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bonds with >80% yield .
- Solvent optimization : DMF enhances nucleophilicity in SN2 reactions compared to THF .
- In-line monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
How do steric effects influence the enantiomeric purity of the dimethylamino side chain?
Advanced Research Question
- Chiral resolution : Use of (S)-BINOL-derived catalysts in asymmetric synthesis to minimize racemization .
- Dynamic kinetic resolution (DKR) : Racemization inhibitors (e.g., TEMPO) stabilize the desired enantiomer during amide formation .
How does X-ray crystallography inform structure-activity relationships (SAR) for this compound?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
